molecular formula C18H21N3O2S B6935561 N-(4,6-dimethylpyridin-2-yl)-1-(thiophene-2-carbonyl)piperidine-2-carboxamide

N-(4,6-dimethylpyridin-2-yl)-1-(thiophene-2-carbonyl)piperidine-2-carboxamide

Cat. No.: B6935561
M. Wt: 343.4 g/mol
InChI Key: JHWYOLCZDBFJAV-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyridin-2-yl)-1-(thiophene-2-carbonyl)piperidine-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a pyridine ring, a thiophene group, and a piperidine ring

Properties

IUPAC Name

N-(4,6-dimethylpyridin-2-yl)-1-(thiophene-2-carbonyl)piperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-12-10-13(2)19-16(11-12)20-17(22)14-6-3-4-8-21(14)18(23)15-7-5-9-24-15/h5,7,9-11,14H,3-4,6,8H2,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHWYOLCZDBFJAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)NC(=O)C2CCCCN2C(=O)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,6-dimethylpyridin-2-yl)-1-(thiophene-2-carbonyl)piperidine-2-carboxamide typically involves multiple steps, starting with the preparation of the pyridine and thiophene derivatives. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final compound. Common synthetic routes include:

  • Condensation Reactions: Involving the reaction of thiophene-2-carboxylic acid with piperidine-2-carboxamide under controlled conditions.

  • Amide Bond Formation: Utilizing coupling agents such as carbodiimides (e.g., DCC, EDC) to facilitate the formation of the amide bond between the thiophene carbonyl group and the piperidine carboxamide.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(4,6-dimethylpyridin-2-yl)-1-(thiophene-2-carbonyl)piperidine-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be employed to modify the compound's structure.

  • Substitution Reactions: Substitution at various positions on the pyridine and thiophene rings can lead to the formation of new compounds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(4,6-dimethylpyridin-2-yl)-1-(thiophene-2-carbonyl)piperidine-2-carboxamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may be used in the development of new pharmaceuticals targeting various diseases.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(4,6-dimethylpyridin-2-yl)-1-(thiophene-2-carbonyl)piperidine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

  • N-(4,6-dimethylpyridin-2-yl)thiophene-2-carboxamide: A simpler analog lacking the piperidine ring.

  • N-(4,6-dimethylpyridin-2-yl)piperidine-2-carboxamide: Lacking the thiophene group.

  • 1-(thiophene-2-carbonyl)piperidine-2-carboxamide: Lacking the pyridine ring.

Uniqueness: N-(4,6-dimethylpyridin-2-yl)-1-(thiophene-2-carbonyl)piperidine-2-carboxamide stands out due to its combination of the pyridine, thiophene, and piperidine rings, which provides it with unique chemical and biological properties compared to its simpler analogs.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.

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